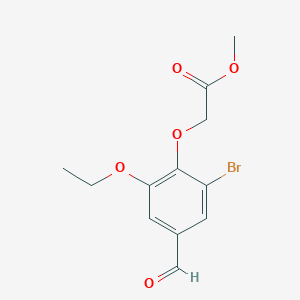

Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

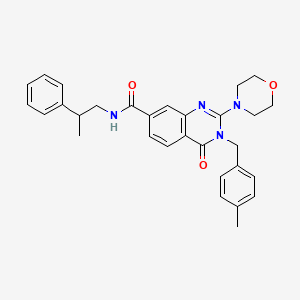

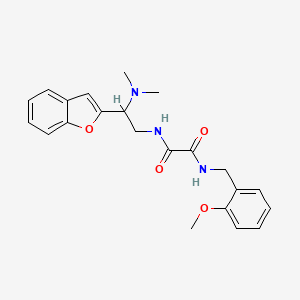

“Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate” is a chemical compound with the CAS number 591210-51-4 . It has a molecular weight of 317.14 . The IUPAC name for this compound is methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate .

Molecular Structure Analysis

The InChI code for “Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate” is 1S/C12H13BrO5/c1-3-17-10-5-8 (6-14)4-9 (13)12 (10)18-7-11 (15)16-2/h4-6H,3,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate” is a powder at room temperature . The compound is stable under normal shipping temperatures .Aplicaciones Científicas De Investigación

1. Supramolecular Network Assembly and Tautomerism Studies

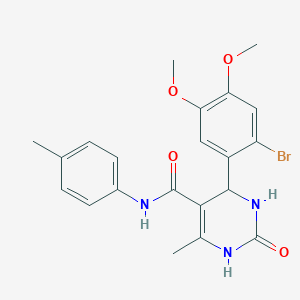

Research on a related compound, (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, investigated its molecular structure, focusing on stacking interactions and tautomerism. The study, conducted using X-ray diffraction, FT-IR, NMR, UV/Vis spectroscopic techniques, and DFT method, revealed the existence of enol form in solid state and its dependence on solvent types. The compound's tautomerism, evaluated by thermodynamic properties, indicated its non-spontaneous formation between 100 and 500 K, suggesting a stable enol form (Albayrak et al., 2011).

2. Spectroscopic Characterization and Computational Analysis

Another study on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol synthesized and characterized the compound using spectroscopic and single crystal X-ray diffraction techniques. The intermolecular contacts were examined through Hirshfeld surfaces, fingerprint plots, and DFT. Analyses like MEP, Fukui function, NLO, and NBO were performed, revealing the compound's interactions with DNA bases and its global reactivity parameters (Demircioğlu et al., 2019).

3. Antioxidant Properties from Marine Red Algae

Research involving bromophenols from the marine red alga Rhodomela confervoides, related to the chemical structure of interest, showed these compounds' potent scavenging activity against radicals, indicating potential application in food or pharmaceutical fields as natural antioxidants (Li et al., 2012).

4. Synthesis in Chemical Reactions

A study on the synthesis of 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl, a compound structurally similar to methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate, involved multiple chemical reactions like Sulfide etherification and Aminating, showing its chemical versatility (Dan, 2006).

5. Application in Nonlinear Optical Properties

A related study on hydrazones with similar chemical properties investigated their third-order nonlinear optical properties using single beam z-scan technique. The results indicated potential for optical device applications like optical limiters and switches, showcasing the compound's relevance in advanced materials science (Naseema et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCVHCOYTQUHAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2944477.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2944478.png)

![5-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2944480.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2944484.png)

![N-[1-(3-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)

![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)

![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)